molecular formula C17H18N2O5 B5819196 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide

Cat. No.: B5819196
M. Wt: 330.33 g/mol
InChI Key: LIFBLLGUIDFGMX-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxy groups at the 4 and 5 positions, a nitro group at the 2 position, and a 4-methylbenzyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2 position.

    Benzylation: The nitrated product is then subjected to benzylation using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Reduction: 4,5-dimethoxy-N-(4-methylbenzyl)-2-aminobenzamide.

    Substitution: Products depend on the nucleophile used, such as 4,5-dihydroxy-N-(4-methylbenzyl)-2-nitrobenzamide if hydroxide is the nucleophile.

Scientific Research Applications

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and benzyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethoxy-2-nitrobenzamide: Lacks the 4-methylbenzyl group, which may result in different biological activities.

    4,5-dimethoxy-N-benzyl-2-nitrobenzamide: Similar structure but without the methyl group on the benzyl moiety.

Uniqueness

4,5-dimethoxy-N-(4-methylbenzyl)-2-nitrobenzamide is unique due to the presence of both methoxy groups and the 4-methylbenzyl group, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4,5-dimethoxy-N-[(4-methylphenyl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-4-6-12(7-5-11)10-18-17(20)13-8-15(23-2)16(24-3)9-14(13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFBLLGUIDFGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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